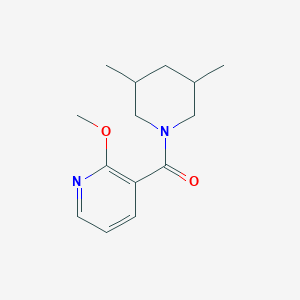
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. DMMP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用機序
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not well understood, but it is believed to interact with the GABAergic system in the brain. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to exhibit a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to have neuroprotective effects, protecting neurons from damage and degeneration.
実験室実験の利点と制限
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It also exhibits a wide range of pharmacological activities, making it a versatile tool for studying the GABAergic system and neurological disorders. However, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not without its limitations. It has been found to be toxic at high doses, and its exact mechanism of action is not well understood.
将来の方向性
There are several potential future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone analogs with improved pharmacological properties. Another potential direction is the investigation of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone and its potential side effects.
Conclusion
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of pharmacological activities and neuroprotective effects make it a valuable tool for studying the GABAergic system and neurological disorders. While further research is needed to fully understand the mechanism of action and potential side effects of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, it represents a promising avenue for the development of new drugs.
合成法
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-bromo-5-methylpyridine, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in high yields and purity.
科学的研究の応用
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been shown to have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERAJQFPKEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
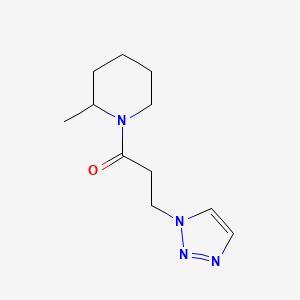


![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)
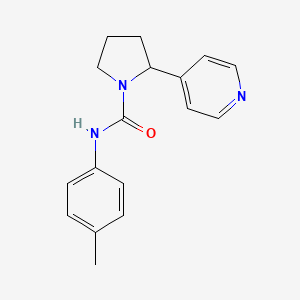
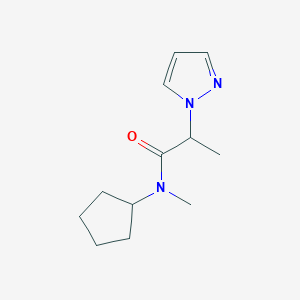
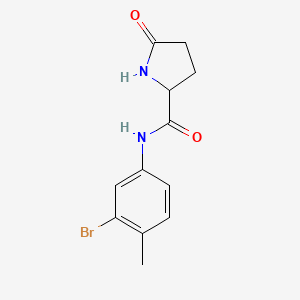
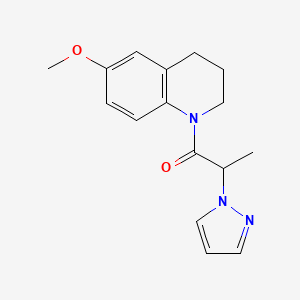
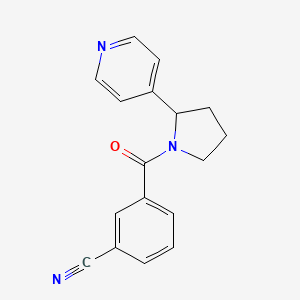
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)


